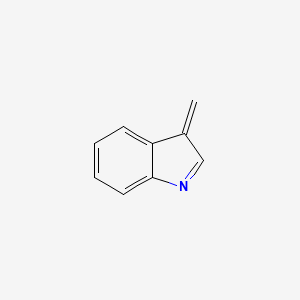

3-Methyleneindolenine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyleneindolenine is an indole that consists of 3H-indole bearing a methylene substituent at position 3. It has a role as a metabolite.

3-Methylene-indolenine belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. 3-Methylene-indolenine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylene-indolenine is primarily located in the membrane (predicted from logP).

Análisis De Reacciones Químicas

Formation of 3-Methyleneindolenine

This compound (3-MEIN) is produced through the bioactivation of 3-methylindole (3-MI) by cytochrome P450 enzymes . Specifically, the dehydrogenation of 3-MI results in the formation of 3-MEIN .

Chemical Reactions of this compound

This compound is a highly reactive electrophile, which allows it to participate in various chemical reactions, including:

-

Adduct Formation: this compound can form adducts with nucleophiles such as glutathione, proteins, and DNA . These adducts are formed through the nucleophilic addition of these molecules to the methylene carbon of this compound .

-

Reaction with Nucleosides: this compound reacts with nucleosides, forming nucleoside adducts. The reaction occurs via nucleophilic addition of the exocyclic primary amine of the nucleosides to the methylene carbon of this compound . This addition leads primarily to deoxyadenosine (dAdo) and deoxyguanosine (dGuo) adducts, with less deoxycytidine (dCyd) adducts formed. No adduct formation has been detected with deoxythymidine (dThd) .

-

Hydration: this compound can undergo hydration to form indole-3-carbinol .

Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes play a critical role in the formation of this compound. Different CYP450 isoforms can catalyze different metabolic pathways for 3-MI, leading to various metabolites. For example, CYP2F3 is known to catalyze the dehydrogenation of 3-MI to this compound .

Mutagenicity and Toxicity

This compound is implicated in the pneumotoxicity and mutagenicity of 3-methylindole . The formation of DNA adducts by this compound can lead to DNA damage and mutations .

Q & A

Basic Research Questions

Q. Q1: What are the primary enzymatic pathways responsible for the formation of 3-methyleneindolenine (3MEIN) from 3-methylindole (3MI)?

Methodological Answer : 3MEIN is generated via cytochrome P450 (CYP)-mediated dehydrogenation of 3MI. Key enzymes include:

- CYP2F1 , CYP2A13 , and CYP1A1 , which are predominantly expressed in lung tissues and catalyze 3MI bioactivation to 3MEIN .

- Hepatic CYP isoforms (e.g., CYP2E1, CYP1A2) primarily produce non-toxic metabolites (e.g., 3-methoxindole), highlighting tissue-specific metabolic divergence .

Experimental Design :

- Use recombinant CYP isoforms in vitro to compare catalytic activity (e.g., vaccinia-expressed P450 systems ).

- Quantify 3MEIN via HPLC coupled with mass spectrometry, validated by trapping with nucleophiles like N-acetyl-L-cysteine .

Q. Q2: What analytical methods are recommended to detect and quantify 3MEIN adducts in biological systems?

Methodological Answer :

- Trapping Techniques : Use thiol-based nucleophiles (e.g., thioglycolic acid) to stabilize reactive intermediates. Adducts are analyzed via:

- Competitive Inhibition Assays : Co-incubate 3MI with CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A1) to confirm enzyme contributions .

Data Interpretation :

- Adducts retaining C-2 deuterium suggest direct dehydrogenation pathways, while deuterium loss indicates epoxide-mediated mechanisms .

Advanced Research Questions

Q. Q3: How do contradictory reports on CYP-mediated 3MEIN formation in pulmonary vs. hepatic tissues inform experimental design for toxicity studies?

Methodological Answer :

- Tissue-Specific Models :

- Mechanistic Probes :

Key Contradictions :

- CYP2A13 is critical in human lung but absent in rodents, necessitating species-specific models .

- Hepatic CYP2E1 may paradoxically enhance 3MEIN detoxification in some contexts .

Q. Q4: What experimental strategies resolve discrepancies in the proposed mechanisms of 3MEIN-induced DNA adduct formation?

Methodological Answer :

- Adduct Characterization :

- Kinetic Studies :

Contradictory Findings :

- Some studies report direct alkylation by 3MEIN, while others implicate secondary oxidants (e.g., reactive oxygen species) in DNA damage .

Q. Q5: How can researchers model 3MEIN’s dual role as a pneumotoxicant and potential carcinogen in vivo?

Methodological Answer :

- Transgenic Models :

- Dose-Response Paradigms :

Data Integration :

Propiedades

Número CAS |

40642-83-9 |

|---|---|

Fórmula molecular |

C9H7N |

Peso molecular |

129.16 g/mol |

Nombre IUPAC |

3-methylideneindole |

InChI |

InChI=1S/C9H7N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H2 |

Clave InChI |

BCNUXXXHEIUHJB-UHFFFAOYSA-N |

SMILES |

C=C1C=NC2=CC=CC=C12 |

SMILES canónico |

C=C1C=NC2=CC=CC=C12 |

Key on ui other cas no. |

40642-83-9 |

Descripción física |

Solid |

Sinónimos |

3-methylene-indolenine 3-methyleneindolenine 3-methyleneindolenine, conjugate acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.